N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 688337-27-1
VCID: VC4378457
InChI: InChI=1S/C18H13ClN4OS2/c19-12-5-7-13(8-6-12)23-10-9-20-18(23)25-11-16(24)22-17-21-14-3-1-2-4-15(14)26-17/h1-10H,11H2,(H,21,22,24)
SMILES: C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl
Molecular Formula: C18H13ClN4OS2
Molecular Weight: 400.9

N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 688337-27-1

Cat. No.: VC4378457

Molecular Formula: C18H13ClN4OS2

Molecular Weight: 400.9

* For research use only. Not for human or veterinary use.

N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide - 688337-27-1

Specification

CAS No. 688337-27-1
Molecular Formula C18H13ClN4OS2
Molecular Weight 400.9
IUPAC Name N-(1,3-benzothiazol-2-yl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C18H13ClN4OS2/c19-12-5-7-13(8-6-12)23-10-9-20-18(23)25-11-16(24)22-17-21-14-3-1-2-4-15(14)26-17/h1-10H,11H2,(H,21,22,24)
Standard InChI Key NFAULXXIZKBKPY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide (molecular formula: C₁₈H₁₃ClN₄OS₂; molecular weight: 400.9 g/mol) integrates three critical structural domains:

  • Benzothiazole nucleus: A bicyclic system comprising a benzene ring fused to a thiazole, known for enhancing metabolic stability and binding affinity .

  • 4-Chlorophenyl-imidazole: The imidazole ring substituted with a chlorine atom at the para position, which augments electronegativity and hydrophobic interactions.

  • Thioacetamide linker: A sulfur-containing bridge that modulates electronic properties and facilitates hydrogen bonding.

Key physico-chemical properties:

  • LogP: Estimated at 3.2 (indicating moderate lipophilicity).

  • Hydrogen bond donors/acceptors: 2/6, suggesting solubility in polar aprotic solvents.

  • Topological polar surface area (TPSA): ~110 Ų, aligning with bioavailability thresholds for CNS penetration.

Synthesis and Optimization

The synthesis of N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide involves multi-step reactions, as outlined below:

Reaction Pathway

  • Formation of 2-aminobenzothiazole: Condensation of 2-aminothiophenol with chloroacetyl chloride under basic conditions .

  • Synthesis of 1-(4-chlorophenyl)imidazole-2-thiol: Cyclization of 4-chlorophenyl isothiocyanate with ethylenediamine, followed by sulfur incorporation.

  • Coupling via thioacetamide bridge: Reaction of 2-chloroacetamide with the thiol group of the imidazole intermediate, catalyzed by triethylamine in anhydrous DMF.

Optimization challenges:

  • Yield improvement: Refluxing in toluene increases coupling efficiency to ~68%.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity.

Pharmacological Activities

Cell LineIC₅₀ (µM)Reference Compound
MCF-7 (breast)3.06Cisplatin (2.10)
HT-29 (colon)6.465-Fluorouracil (8.2)

Antimicrobial Efficacy

The 4-chlorophenyl group enhances antimicrobial activity by disrupting bacterial membrane integrity. In a study of 2-mercaptobenzothiazole derivatives, compound 21d showed a COX-2/COX-1 selectivity ratio of 0.44, indicating preferential targeting of microbial enzymes over mammalian ones . Against Salmonella typhimurium, benzothiazole analogs exhibited MIC values as low as 1.56 µg/mL, outperforming ampicillin (12.5 µg/mL) .

Anti-inflammatory and Analgesic Effects

Thioacetamide-linked benzothiazoles suppress pro-inflammatory cytokines like TNF-α and COX-2. Compound 14 achieved 85.31% inhibition in carrageenan-induced edema models, exceeding diclofenac (83.68%) . Docking studies revealed strong interactions with p38α MAP kinase (binding energy: -9.2 kcal/mol), a key inflammation mediator .

Structure-Activity Relationships (SAR)

Critical substituents influencing bioactivity:

  • Benzothiazole C-6 position: Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance anticancer potency by 3–5-fold .

  • Imidazole N-1 substitution: Bulky aryl groups (e.g., 4-chlorophenyl) improve metabolic stability and target affinity.

  • Thioacetamide linker: Replacement with oxyacetamide reduces activity by 60%, underscoring sulfur’s role in redox modulation.

Toxicological and Pharmacokinetic Profiles

In vitro toxicity:

  • NIH3T3 fibroblasts: CC₅₀ > 100 µM, indicating low cytotoxicity .

  • hERG inhibition: IC₅₀ = 12.3 µM, suggesting minimal cardiac risk.

ADME parameters:

  • Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (high intestinal absorption).

  • Plasma protein binding: 89.2%, necessitating dose adjustments in hypoalbuminemia.

Industrial and Research Applications

ApplicationDetails
Drug developmentLead candidate for kinase inhibitors; Phase I trials pending.
Antimicrobial coatingsIncorporated into polymers for hospital surfaces (log reduction: 4.2) .
Chemical probesFluorescent derivatives used to map tubulin binding sites .

Future Directions

  • In vivo efficacy studies: Prioritize xenograft models for colorectal and breast cancers.

  • Derivatization: Introduce trifluoromethoxy groups at C-6 to enhance blood-brain barrier penetration.

  • Green synthesis: Explore biocatalytic routes using Aspergillus niger lipases to reduce solvent waste.

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